1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea
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Overview
Description
1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with cyclopropylsulfamoyl and nitrophenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclopropylsulfamoyl Intermediate: This step involves the reaction of cyclopropylamine with chlorosulfonic acid to form cyclopropylsulfamoyl chloride.
Coupling with Phenyl Isocyanate: The cyclopropylsulfamoyl chloride is then reacted with phenyl isocyanate to form the corresponding urea derivative.
Introduction of the Nitrophenyl Group: The final step involves the reaction of the urea derivative with 3-nitrobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the urea linkage.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-aminophenyl)methyl]urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Hydrolysis: Breakdown products including cyclopropylsulfamoyl phenyl and nitrophenyl urea fragments.
Scientific Research Applications
1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application being investigated.
Comparison with Similar Compounds
- 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(4-nitrophenyl)methyl]urea
- 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(2-nitrophenyl)methyl]urea
- 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-chlorophenyl)methyl]urea
Uniqueness: 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[3-(cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c22-17(18-11-12-3-1-5-15(9-12)21(23)24)19-14-4-2-6-16(10-14)27(25,26)20-13-7-8-13/h1-6,9-10,13,20H,7-8,11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIGGGSGWUPRPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)NC(=O)NCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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